(1R)-(-)-Ketopinic acid
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Overview
Description
(1R)-(-)-Ketopinic acid is a chiral compound derived from camphor. It is known for its unique structural properties and is widely used in various chemical and pharmaceutical applications. The compound is characterized by its bicyclic structure, which includes a ketone and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(-)-Ketopinic acid typically involves the oxidation of camphor. One common method is the use of potassium permanganate (KMnO4) in an alkaline medium. The reaction proceeds through the formation of an intermediate, which is then further oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar oxidation methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, the use of environmentally friendly oxidizing agents is being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(1R)-(-)-Ketopinic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols and amines in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: More oxidized carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters and amides.
Scientific Research Applications
(1R)-(-)-Ketopinic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Mechanism of Action
The mechanism of action of (1R)-(-)-Ketopinic acid involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, allowing researchers to study enzyme kinetics and mechanisms. The compound’s unique structure enables it to participate in specific reactions, making it a valuable tool in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
(1S)-(+)-Ketopinic acid: The enantiomer of (1R)-(-)-Ketopinic acid, with similar chemical properties but different optical activity.
Camphor-10-sulfonic acid: Another derivative of camphor, used in different chemical applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6H,3-5H2,1-2H3,(H,12,13)/t6?,10-/m1/s1 |
InChI Key |
WDODWBQJVMBHCO-PHUNFMHTSA-N |
Isomeric SMILES |
CC1(C2CC[C@@]1(C(=O)C2)C(=O)O)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)C(=O)O)C |
Origin of Product |
United States |
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